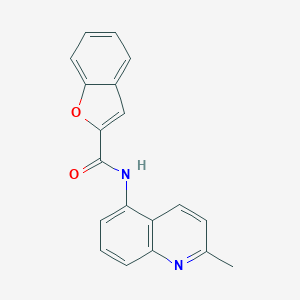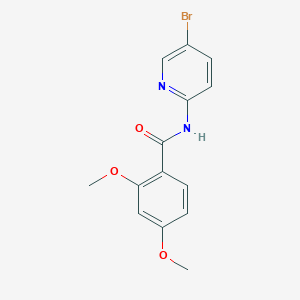![molecular formula C22H17ClN2O3 B243774 N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide, also known as BZB, is a chemical compound that has potential applications in scientific research. BZB is a synthetic compound that is not found in nature. It was first synthesized in the laboratory and has since been studied for its various properties.
作用機序
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide is not fully understood. However, studies have shown that N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide can inhibit the activity of certain enzymes that are involved in cancer cell growth. N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide can also inhibit the production of certain inflammatory cytokines.
Biochemical and Physiological Effects
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide has also been shown to reduce inflammation in animal models. Additionally, N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide has been shown to have antioxidant properties.
実験室実験の利点と制限
One advantage of using N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. However, one limitation of using N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide. One future direction is to study the potential use of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide as an anticancer agent in animal models. Another future direction is to study the potential use of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide as an anti-inflammatory agent in animal models. Additionally, future research could focus on elucidating the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide.
合成法
The synthesis of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide involves several steps. The first step is the reaction between 2-aminobenzoxazole and 4-chlorobenzyl chloride. This reaction results in the formation of N-(4-chlorobenzyl)-2-aminobenzoxazole. The second step involves the reaction between N-(4-chlorobenzyl)-2-aminobenzoxazole and 4-chlorophenoxyacetic acid. This reaction results in the formation of N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide.
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide has potential applications in scientific research. It has been studied for its potential use as an anticancer agent. Studies have shown that N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide can inhibit the growth of cancer cells in vitro. N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide can reduce inflammation in animal models.
特性
分子式 |
C22H17ClN2O3 |
|---|---|
分子量 |
392.8 g/mol |
IUPAC名 |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]methyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H17ClN2O3/c23-17-9-11-18(12-10-17)27-14-21(26)24-13-15-5-7-16(8-6-15)22-25-19-3-1-2-4-20(19)28-22/h1-12H,13-14H2,(H,24,26) |
InChIキー |
PQEGPNDIARXDCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)CNC(=O)COC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)

![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)



![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)



![2-[(5-Bromo-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243713.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)